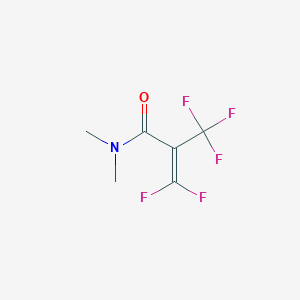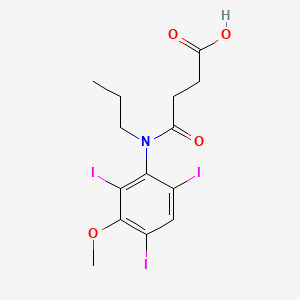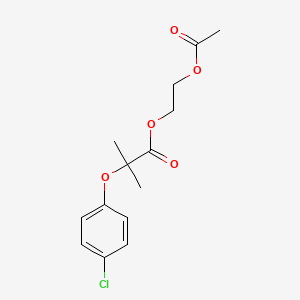![molecular formula C12H20N2O2Pd B14661615 4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium CAS No. 38337-62-1](/img/structure/B14661615.png)
4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium is a complex compound that combines an organic ligand with a palladium metal center. This compound is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties.
Métodos De Preparación
The synthesis of 4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium typically involves the reaction of the organic ligand with a palladium precursor under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired complex. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Análisis De Reacciones Químicas
4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized products.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents.
Substitution: The ligand in the compound can be substituted with other ligands, leading to the formation of new complexes. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in industrial processes that require palladium-based catalysts.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium involves its interaction with molecular targets and pathways. The palladium center can facilitate various catalytic processes by coordinating with substrates and promoting chemical transformations. The specific pathways involved depend on the type of reaction and the substrates used.
Comparación Con Compuestos Similares
4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium can be compared with other similar compounds, such as:
Nickel 4-[2-(4-oxopentan-2-ylideneamino)ethylimino]pentan-2-one: This compound has a similar ligand structure but contains nickel instead of palladium.
Other palladium complexes: Various palladium complexes with different ligands can be compared based on their structural and chemical properties. The uniqueness of this compound lies in its specific ligand structure and the resulting chemical properties.
Propiedades
Número CAS |
38337-62-1 |
|---|---|
Fórmula molecular |
C12H20N2O2Pd |
Peso molecular |
330.72 g/mol |
Nombre IUPAC |
4-[2-(4-oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium |
InChI |
InChI=1S/C12H20N2O2.Pd/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;/h5-8H2,1-4H3; |
Clave InChI |
QHCQUABFPPHIIW-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCN=C(C)CC(=O)C)CC(=O)C.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)




![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)

![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)




